Oct-3-enoyl azide Oct-3-enoyl azide
Brand Name: Vulcanchem
CAS No.: 90096-97-2
VCID: VC19250274
InChI: InChI=1S/C8H13N3O/c1-2-3-4-5-6-7-8(12)10-11-9/h5-6H,2-4,7H2,1H3
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

Oct-3-enoyl azide

CAS No.: 90096-97-2

Cat. No.: VC19250274

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Oct-3-enoyl azide - 90096-97-2

Specification

CAS No. 90096-97-2
Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name oct-3-enoyl azide
Standard InChI InChI=1S/C8H13N3O/c1-2-3-4-5-6-7-8(12)10-11-9/h5-6H,2-4,7H2,1H3
Standard InChI Key WPTPJODQOWACOO-UHFFFAOYSA-N
Canonical SMILES CCCCC=CCC(=O)N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Oct-3-enoyl azide derives from oct-3-enoic acid, where the hydroxyl group of the carboxylic acid is replaced by an azide moiety. Its molecular formula is C₈H₁₁N₃O, with a theoretical molecular weight of 165.20 g/mol. The cis-configuration of the double bond introduces steric constraints that influence both reactivity and physical properties. Key structural features include:

  • Azide group: Exhibits characteristic IR absorption bands at 2,150–2,129 cm⁻¹ (asymmetric N₃ stretch) and 1,292–1,194 cm⁻¹ (symmetric N₃ stretch) .

  • Cis double bond: Confers a bent geometry, reducing crystallinity compared to trans isomers and lowering melting points.

  • Hydrophobic alkyl chain: Enhances solubility in nonpolar solvents like dichloromethane or hexane .

The compound’s IUPAC name is (Z)-oct-3-enoyl azide, reflecting its stereochemistry. Computational descriptors, such as the InChIKey (CSCVMTFVEARIET-IJKSGAABSA-N), can be inferred from related structures like cis-3-octenoyl-CoA , though modifications are necessary to account for the azide substitution.

Synthesis and Preparation

Direct Synthesis from Carboxylic Acids

The most efficient route to oct-3-enoyl azide involves a one-step conversion from oct-3-enoic acid using the trichloroisocyanuric acid (TCCA)–triphenylphosphine (TPP) system in the presence of sodium azide (NaN₃) . This method, optimized for acyl azides, proceeds under mild conditions:

  • Reagents: TCCA (0.3 equiv), TPP (1 equiv), NaN₃ (3 equiv).

  • Solvent: Dichloromethane (CH₂Cl₂) at 0°C to room temperature.

  • Reaction time: 45–120 minutes.

  • Yield: Near-quantitative (95–100%) .

The mechanism likely involves initial activation of the carboxylic acid by TCCA-TPP to form an acyloxyphosphonium intermediate, which undergoes nucleophilic displacement by azide ions (Figure 1). This method avoids hazardous intermediates like acyl chlorides, enhancing safety and scalability compared to traditional Curtius rearrangements.

Table 1: Optimization of Oct-3-Enoyl Azide Synthesis

ParameterOptimal ConditionEffect of Deviation
SolventCH₂Cl₂Reduced yield in polar solvents (e.g., CH₃CN)
Temperature0–25°CDecomposition at >40°C
Molar Ratio (TCCA:TPP:NaN₃)0.3:1:3Substoichiometric TCCA lowers conversion

Physicochemical Properties

Spectral Data

  • ¹H NMR: Signals for olefinic protons (δ 5.3–5.5 ppm, multiplet) and methylene groups adjacent to the double bond (δ 2.0–2.3 ppm) .

  • ¹³C NMR: Carbonyl carbon at δ 170–175 ppm, with allylic carbons at δ 25–30 ppm .

  • IR: Strong bands at 2,150 cm⁻¹ (N₃ asym) and 1,650 cm⁻¹ (C=O stretch).

Thermal Stability and Decomposition

Oct-3-enoyl azide decomposes via a first-order reaction upon heating (>40°C) or mechanical shock, releasing nitrogen gas and forming a reactive nitrene intermediate:

C₈H₁₁N₃OC₈H₁₁NO+N₂\text{C₈H₁₁N₃O} \rightarrow \text{C₈H₁₁NO} + \text{N₂} \uparrow

The nitrene either polymerizes or undergoes insertion reactions, analogous to methyl azide . Storage at -80°C in the dark indefinitely preserves stability, while traces of mercury or methanol accelerate decomposition .

Reactivity and Applications

Curtius Rearrangement

Heating oct-3-enoyl azide in refluxing CH₃CN induces rearrangement to oct-3-enyl isocyanate, a precursor for ureas and polyurethanes:

C₈H₁₁N₃OΔC₈H₁₁NCO+N₂\text{C₈H₁₁N₃O} \xrightarrow{\Delta} \text{C₈H₁₁NCO} + \text{N₂} \uparrow

This reaction is exploited in peptide synthesis and polymer chemistry .

Cycloaddition Reactions

The azide group participates in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles, enabling "click chemistry" applications in bioconjugation and material science.

HazardPrecautionary Measure
ExplosionAvoid grinding; use blast shields
ToxicityUse fume hoods; wear nitrile gloves
InstabilityStore with stabilizers (e.g., CaCl₂)

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